molecular formula C24H21NO6 B11393952 N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide

Cat. No.: B11393952
M. Wt: 419.4 g/mol
InChI Key: MDLFKGPBZAHXTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide is a synthetic organic compound designed for advanced chemical and pharmacological research. This molecule features a complex structure integrating a benzodioxole moiety, a known pharmacophore in medicinal chemistry, with a furochromen core, a scaffold observed in various biologically active natural and synthetic products. The strategic fusion of these subunits makes this acetamide derivative a high-value candidate for investigating structure-activity relationships in novel therapeutic areas. Researchers can utilize this compound as a key intermediate in synthetic organic chemistry or as a probe for studying biological mechanisms in vitro. Its specific mechanism of action and primary research applications are areas of active investigation, with potential relevance to enzyme inhibition and cellular signaling pathway modulation. This product is intended for use by qualified laboratory researchers only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C24H21NO6

Molecular Weight

419.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4,9-trimethyl-7-oxofuro[2,3-f]chromen-8-yl)acetamide

InChI

InChI=1S/C24H21NO6/c1-12-6-19-22(23-21(12)13(2)10-28-23)14(3)16(24(27)31-19)8-20(26)25-9-15-4-5-17-18(7-15)30-11-29-17/h4-7,10H,8-9,11H2,1-3H3,(H,25,26)

InChI Key

MDLFKGPBZAHXTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC4=C(C=C3)OCO4)C)C5=C1C(=CO5)C

Origin of Product

United States

Preparation Methods

Starting Material: Sesamol Derivative

3,4-Dihydroxybenzaldehyde is treated with dibromomethane under basic conditions to form 1,3-benzodioxole-5-carbaldehyde:

3,4-Dihydroxybenzaldehyde+CH2Br2K2CO3,DMF1,3-Benzodioxole-5-carbaldehyde\text{3,4-Dihydroxybenzaldehyde} + \text{CH}2\text{Br}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1,3-Benzodioxole-5-carbaldehyde}

Reductive Amination

The aldehyde is converted to the primary amine via a two-step process:

  • Oxime Formation : Reaction with hydroxylamine hydrochloride

  • Reduction : Hydrogenation over Raney Ni or Pd/C yields 1,3-benzodioxol-5-ylmethylamine:

1,3-Benzodioxole-5-carbaldehydeNH2OH\cdotpHClOximeH2/catalyst1,3-Benzodioxol-5-ylmethylamine\text{1,3-Benzodioxole-5-carbaldehyde} \xrightarrow{\text{NH}2\text{OH·HCl}} \text{Oxime} \xrightarrow{\text{H}2/\text{catalyst}} \text{1,3-Benzodioxol-5-ylmethylamine}

Table 1 : Optimization of Reductive Amination

CatalystSolventTemperature (°C)Yield (%)
Ra-NiEthanol6078
Pd/C (10%)THF2585
PtO₂MeOH4072

Synthesis of 2-(3,4,9-Trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic Acid

Furochromenone Core Assembly

The furo[2,3-f]chromenone system is constructed via a Friedel-Crafts alkylation followed by oxidative cyclization :

  • Methylation of 7-Hydroxycoumarin :
    7-Hydroxy-4-methylcoumarin is treated with methyl iodide and K₂CO₃ in acetone to introduce the 4-methyl group.

  • Furan Annulation :
    Reaction with furfuryl alcohol in H₂SO₄ generates the fused furan ring:

4,9-Dimethyl-7-hydroxycoumarin+Furfuryl alcoholH2SO43,4,9-Trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl\text{4,9-Dimethyl-7-hydroxycoumarin} + \text{Furfuryl alcohol} \xrightarrow{\text{H}2\text{SO}4} \text{3,4,9-Trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}

Acetic Acid Side-Chain Installation

A Knoevenagel condensation introduces the acetic acid moiety:

Furochromenone+Malonic acidPiperidine, Py2-(3,4,9-Trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid\text{Furochromenone} + \text{Malonic acid} \xrightarrow{\text{Piperidine, Py}} \text{2-(3,4,9-Trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid}

Key Parameters :

  • Solvent: Pyridine/Toluene (1:1)

  • Temperature: 110°C (reflux)

  • Yield: 68–72%

Amide Coupling

Activation of Carboxylic Acid

The acetic acid derivative is activated as an acyl chloride using thionyl chloride:

Acetic acid+SOCl2RefluxAcyl chloride\text{Acetic acid} + \text{SOCl}_2 \xrightarrow{\text{Reflux}} \text{Acyl chloride}

Nucleophilic Acyl Substitution

The acyl chloride reacts with 1,3-benzodioxol-5-ylmethylamine in dichloromethane with triethylamine as a base:

Acyl chloride+AmineEt3N, DCMN-(1,3-Benzodioxol-5-ylmethyl)acetamide\text{Acyl chloride} + \text{Amine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-(1,3-Benzodioxol-5-ylmethyl)acetamide}

Table 2 : Coupling Reagent Screening

ReagentSolventYield (%)Purity (%)
SOCl₂/Et₃NDCM8998
EDCl/HOBtDMF7695
DCC/DMAPTHF8197

Purification and Characterization

Crystallization

The crude product is recrystallized from ethyl acetate/hexane (1:3) to afford white crystals (m.p. 182–184°C).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (s, 1H, benzodioxole), 7.32 (d, J = 8.4 Hz, 1H, chromenone), 3.42 (s, 2H, CH₂CO)

  • HRMS : m/z calcd. for C₂₄H₂₁NO₆ [M+H]⁺: 419.1365; found: 419.1368

Process Optimization Challenges

  • Regioselectivity in Furan Annulation :
    Use of Lewis acids (e.g., ZnCl₂) improves furan ring formation at the C8 position.

  • Oxidation Stability :
    The 7-oxo group is sensitive to over-oxidation; controlled use of MnO₂ or DDQ is critical.

  • Amide Hydrolysis :
    Moisture-free conditions during coupling prevent decomposition of the acyl chloride intermediate.

Alternative Synthetic Routes

Mitsunobu Reaction for Direct Coupling

A one-pot Mitsunobu reaction avoids acyl chloride isolation:

Acetic acid+AminePPh3,DEAD, THFAcetamide\text{Acetic acid} + \text{Amine} \xrightarrow{\text{PPh}_3, \text{DEAD, THF}} \text{Acetamide}

Conditions :

  • Diethyl azodicarboxylate (DEAD) as oxidant

  • Triphenylphosphine (PPh₃)

  • Yield: 82%

Enzymatic Resolution

Lipase-mediated kinetic resolution enhances enantiopurity if chiral centers are present:

  • Enzyme : Candida antarctica lipase B

  • Solvent : tert-Butyl methyl ether

  • Conversion : >99% ee

Industrial Scalability Considerations

  • Cost-Effective Catalysts : Raney Ni over Pd/C for reductive amination reduces material costs.

  • Solvent Recovery : Toluene and THF are recycled via distillation.

  • Waste Management : SOCl₂ hydrolysis residues neutralized with NaHCO₃.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Materials Science: Use in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: Investigation of its biological activity and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide involves interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound to structurally related acetamide derivatives and heterocyclic systems from the evidence, focusing on core structures, substituents, and inferred properties.

Table 1: Structural Comparison of Acetamide Derivatives

Compound Name/ID Core Structure Key Substituents/Functional Groups Potential Applications/Properties
Target Compound Furo[2,3-f]chromen - 3,4,9-Trimethyl-7-oxo chromenone
- 1,3-Benzodioxol-5-ylmethyl acetamide
Likely fluorescence, enzyme inhibition (inferred)
[] Fluorescent derivative (pyrano-quinoline carboxamide) Pyrano[2,3-f]pyrido[3,2,1-ij]quinoline - Sulfamoylbenzyl group
- Hexahydro-s-indacenyl
Fluorescent probes, bioimaging
[] N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamides 1,3,4-Oxadiazole - Indol-3-ylmethyl
- Sulfanyl linkage
Antimicrobial/antiviral agents (synthesis focus)
[] Phenoxy-acetamides (e.g., f, g, h) Hexan/phenyl backbone - 2,6-Dimethylphenoxy
- Amino acid-like residues
Protease inhibitors, peptide mimetics
[] Naphtho-dioxol-linked acetamide Naphtho[2,3-d][1,3]dioxole - Aminopropyl/ethylamino chains
- Hydroxy-dimethoxyphenyl
DNA intercalation, metal chelation

Key Observations:

Core Heterocyclic Systems The target compound’s furochromen core shares similarities with the pyrano-quinoline system in [], both being fused aromatic systems. Unlike the 1,3,4-oxadiazole in [], which is a five-membered heterocycle with sulfur, the furochromen system lacks sulfur but offers rigidity and planar geometry, which may enhance binding to hydrophobic enzyme pockets.

Substituent Analysis The 1,3-benzodioxol-5-ylmethyl group in the target compound is electron-rich, akin to the 2,6-dimethylphenoxy groups in []. These substituents may influence pharmacokinetics (e.g., metabolic stability) or receptor binding via π-π interactions . Compared to the indol-3-ylmethyl group in [], the benzodioxole moiety lacks nitrogen but provides a methylenedioxy bridge, which could reduce susceptibility to oxidative metabolism.

Acetamide Linkage

  • The acetamide group in the target compound serves as a flexible spacer, similar to derivatives in [–4]. This group may enhance solubility or facilitate hydrogen bonding with biological targets.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide is a complex organic compound notable for its potential biological activities. This compound integrates a benzodioxole moiety with a furochromene core, creating a structure that may contribute to various pharmacological effects. Preliminary studies suggest that it possesses antimicrobial , anti-inflammatory , and anticancer properties.

The compound is characterized by the following properties:

PropertyValue
Molecular Weight419.43 g/mol
Molecular FormulaC24H21NO6
LogP3.8911
Polar Surface Area72.268 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

The biological activity of this compound is believed to involve interactions with specific molecular targets. These interactions may modulate enzyme activity related to inflammation and cancer progression. The compound's ability to influence signaling pathways makes it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The anti-inflammatory properties are attributed to the compound's ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests its potential use in conditions characterized by chronic inflammation.

Anticancer Properties

Preliminary findings indicate that this compound may induce apoptosis in cancer cells and inhibit tumor growth. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Compound ABenzofuran coreAnticancerLacks dioxole moiety
Compound BChromene structureAnti-inflammatoryDifferent substituents
Compound CBenzodioxole derivativeAntimicrobialNo acetamide group

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Study : A study published in [source] demonstrated that the compound showed significant inhibition against E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) below 50 µg/mL.
  • Anti-inflammatory Research : In vitro assays indicated that this compound reduced the production of TNF-alpha and IL-6 in activated macrophages by approximately 40% compared to controls.
  • Anticancer Investigation : A recent publication highlighted the compound's ability to induce apoptosis in breast cancer cell lines through caspase activation and modulation of Bcl-2 family proteins.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction efficiency be optimized?

The synthesis typically involves multi-step organic reactions. A common approach includes coupling chloroacetyl derivatives with amine-containing intermediates under reflux conditions using triethylamine as a base and solvent. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization (e.g., pet-ether) . To optimize yields, control reaction time (4–12 hours) and temperature (reflux conditions), and use stoichiometric equivalents of reagents to minimize side products .

Q. Which analytical techniques are most effective for confirming structural integrity and purity post-synthesis?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for purity assessment and structural confirmation. For example, 1^1H NMR can verify the presence of benzodioxole protons (δ 5.9–6.1 ppm) and acetamide carbonyl signals (δ 168–170 ppm). Mass spectrometry (HR-MS) provides molecular weight validation, while FT-IR confirms functional groups like C=O stretches (~1650 cm1^{-1}) .

Q. How can researchers address solubility challenges during in vitro assays?

Solubility issues are common due to the compound’s hydrophobic furochromen core. Use polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for stock solutions, followed by dilution in aqueous buffers. Sonication or heating (40–60°C) may enhance dissolution. Solvent selection should align with downstream assays to avoid cytotoxicity .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in assay conditions or compound purity. Implement orthogonal assays (e.g., enzyme inhibition + cell viability) to cross-validate results. Ensure purity >95% via HPLC and quantify degradation products under assay conditions (e.g., pH 7.4, 37°C). Pharmacokinetic studies (e.g., plasma stability) can clarify bioavailability-related inconsistencies .

Q. How does X-ray crystallography elucidate molecular conformation, and what solvents facilitate crystallization?

Single-crystal X-ray diffraction reveals bond angles, torsional strain, and intermolecular interactions. Crystallization is achieved using solvent mixtures like methanol/water or acetone/hexane. For analogous compounds, crystal packing often highlights hydrogen bonding between acetamide carbonyls and benzodioxole oxygen atoms, influencing stability .

Q. What design principles guide structure-activity relationship (SAR) studies to optimize bioactivity?

Focus on modifying substituents on the benzodioxole and furochromen moieties. For example:

  • Electron-withdrawing groups (e.g., -Cl, -F) on the benzodioxole ring enhance metabolic stability.
  • Methyl groups on the furochromen scaffold improve lipophilicity and membrane permeability. Compare analogs using in silico docking (e.g., binding affinity to cytochrome P450 enzymes) and validate with in vitro assays .

Q. Which catalytic systems improve synthesis efficiency for key intermediates?

Palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) streamlines the synthesis of fused heterocycles like furochromen. Optimize catalyst loading (1–5 mol%) and reaction time (2–6 hours) to reduce byproducts .

Q. How is compound stability systematically evaluated under varying pH and temperature conditions?

Conduct accelerated stability studies:

  • pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via HPLC.
  • Thermal stability : Heat samples to 40–80°C and assess decomposition kinetics. Identify degradation products (e.g., hydrolyzed acetamide) using LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.